CB1 Receptor Affinity and Selectivity vs. Otenabant, Taranabant, Ibipinabant, and AM251
Rimonabant binds human CB1 with a Ki of 1.8 nM and shows 285‑fold selectivity over CB2 (Ki CB2 = 514 nM) [1]. Compared to other CB1 antagonists, otenabant (Ki = 0.7 nM) is ~2.6‑fold more potent, while taranabant (Ki = 0.3 nM) is ~6‑fold more potent [2]. Ibipinabant (Ki = 7.8 nM) is ~4.3‑fold less potent than rimonabant . AM251 (Ki = 7.49 nM) displays 306‑fold selectivity over CB2 but also acts as a positive allosteric modulator of GABAA receptors, a property rimonabant shares but with different efficacy [3].
| Evidence Dimension | CB1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.8 nM (human CB1) [1] |
| Comparator Or Baseline | Otenabant: 0.7 nM; Taranabant: 0.3 nM; Ibipinabant: 7.8 nM; AM251: 7.49 nM [2][3] |
| Quantified Difference | Rimonabant is ~2.6‑fold less potent than otenabant, ~6‑fold less potent than taranabant, ~4.3‑fold more potent than ibipinabant, and ~4.2‑fold more potent than AM251 |
| Conditions | Radioligand displacement using [³H]‑SR141716A or [³H]‑CP55,940 in HEK293 or CHO cells expressing human CB1 |
Why This Matters
Researchers must select the appropriate CB1 antagonist based on the desired potency window and off‑target liabilities; rimonabant offers a well‑balanced profile with extensive in vivo characterization.
- [1] Rinaldi-Carmona M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-4. View Source
- [2] Hadcock JR, et al. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB1 receptor antagonist. J Pharmacol Exp Ther. 2009;328(2):474-85. View Source
- [3] Baur R, et al. The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABA(A) receptors. Br J Pharmacol. 2012;165(8):2479-84. View Source
